methyl 2-{[(2-amino-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-{[(2-amino-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining a pyrroloquinoxaline moiety with a benzothiophene ring, which may contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(2-amino-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic synthesis. One possible route includes:
Formation of the Pyrroloquinoxaline Core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminobenzonitrile and 1,4-diketones under acidic or basic conditions.
Introduction of the Benzothiophene Ring: This step may involve the cyclization of a thiophene derivative with a suitable diene or dienophile.
Coupling Reactions: The final step involves coupling the pyrroloquinoxaline core with the benzothiophene derivative using reagents like carbodiimides or other coupling agents to form the desired ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thiophene moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrroloquinoxaline and benzothiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor, receptor agonist, or antagonist.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets involved in diseases such as cancer, inflammation, or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. Its unique structure may impart desirable characteristics to polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-{[(2-amino-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate likely involves interactions with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. Pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyrroloquinoxaline Derivatives: These compounds share the pyrroloquinoxaline core and may exhibit similar biological activities.
Benzothiophene Derivatives: Compounds with the benzothiophene ring are known for their pharmacological properties, particularly in the treatment of diseases like cancer and inflammation.
Quinoxaline Derivatives: These compounds are widely studied for their antimicrobial, antiviral, and anticancer activities.
Uniqueness
Methyl 2-{[(2-amino-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of the pyrroloquinoxaline and benzothiophene moieties. This dual structure may confer a broader range of biological activities and chemical reactivity compared to compounds containing only one of these moieties.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H29N5O3S |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
methyl 2-[(2-amino-1-pentylpyrrolo[3,2-b]quinoxaline-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H29N5O3S/c1-3-4-9-14-31-22(27)20(21-23(31)29-17-12-7-6-11-16(17)28-21)24(32)30-25-19(26(33)34-2)15-10-5-8-13-18(15)35-25/h6-7,11-12H,3-5,8-10,13-14,27H2,1-2H3,(H,30,32) |
InChI Key |
OCRCTDFICYWJJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OC)N |
Origin of Product |
United States |
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